Product packaging for H-Lys-Leu-OH(Cat. No.:CAS No. 7369-79-1)

H-Lys-Leu-OH

Cat. No.: B1599586
CAS No.: 7369-79-1
M. Wt: 259.35 g/mol
InChI Key: ATIPDCIQTUXABX-UWVGGRQHSA-N
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Description

Contextualization within Dipeptide and Oligopeptide Research

Peptides are short chains of amino acids, and their classification is based on the number of amino acid residues they contain. Dipeptides, such as H-Lys-Leu-OH, consist of two amino acids, making them the simplest members of the peptide family. dergipark.org.tr Oligopeptides are slightly longer chains, while polypeptides and proteins are much larger polymers. Dipeptides are significant in various biological processes, including protein synthesis, nutrient absorption, and cellular signaling. dergipark.org.tr

In research, dipeptides like this compound are often studied in comparison to their constituent free amino acids or longer peptides (e.g., tripeptides) to elucidate the specific advantages of peptide-bound nutrients. researchgate.netnih.gov Studies have shown that the transport and uptake of amino acids can differ significantly when they are in dipeptide form compared to their free form. nih.gov Research in fish nutrition, for example, has investigated whether supplementing feed with the dipeptide Lys-Leu is more beneficial for growth and feed efficiency than supplementing with free lysine (B10760008) and leucine (B10760876). researchgate.netnih.gov This line of inquiry is crucial for understanding nutrient utilization and optimizing protein metabolism in various organisms.

The specific sequence of amino acids in a dipeptide is critical to its function. The two isomers, this compound (Lys-Leu) and H-Leu-Lys-OH (Leu-Lys), though composed of the same amino acids, can exhibit different biological activities due to their distinct structures. nih.govnih.gov This highlights the importance of sequence in determining the peptide's interaction with biological systems.

Historical Perspectives on Lysine and Leucine Containing Peptide Studies

The scientific investigation of peptides containing lysine and leucine has a long history, rooted in early efforts to understand protein structure and metabolism. Early studies focused on the fundamental roles of these small peptides in cellular processes.

A 1977 study, for instance, investigated how the yeast Saccharomyces cerevisiae utilizes various leucine- and lysine-containing peptides. The research found that a range of di- and tripeptides could support the growth of yeast strains that were unable to synthesize their own leucine and lysine. nih.gov This work provided evidence that these peptides could be transported into the cell and then broken down by cellular peptidases to release the essential amino acids. nih.gov

A year later, in 1978, research on Escherichia coli explored the toxic effects of high concentrations of leucine-containing peptides, including lysyl-leucine. asm.org The study concluded that the peptides themselves, rather than their breakdown products, were responsible for inhibiting bacterial growth, suggesting that these simple molecules could have direct and potent biological effects. asm.org

By the 1980s, research had advanced to isolating and characterizing more complex, naturally occurring oligopeptides. In 1983, a neurotensin-related hexapeptide, identified as H-Lys-Asn-Pro-Tyr-Ile-Leu-OH, was isolated from chicken intestine. nih.gov The synthesis of this peptide confirmed its structure and allowed for the study of its biological activity, revealing that even small changes in amino acid sequence between related peptides could result in significantly different physiological responses. nih.gov These foundational studies established the importance of lysine and leucine residues in the structure and function of bioactive peptides.

Current Research Landscape and Emerging Directions

Contemporary research continues to explore the nuanced roles of this compound and related peptides, with a focus on their potential applications in nutrition and medicine.

Recent studies in aquaculture have provided detailed insights into the metabolic advantages of dipeptides. Research on turbot (Scophthalmus maximus) demonstrated that dietary supplementation with this compound led to more efficient feed and protein utilization compared to diets supplemented with free amino acids or tripeptides. researchgate.netnih.gov An integrated analysis of the turbot's liver metabolome and proteome revealed that the dipeptide form influenced key metabolic pathways, including protein digestion, absorption, and the biosynthesis and degradation of lysine and leucine. frontiersin.org These findings suggest that Lys-Leu dipeptides are utilized more efficiently by regulating amino acid transport and the synthesis of muscle proteins. researchgate.net

The potential health-promoting properties of these dipeptides are also an active area of investigation. A 2023 study using the nematode Caenorhabditis elegans as a model for aging research found that both this compound and its isomer H-Leu-Lys-OH possess antioxidant and anti-aging properties. nih.gov The dipeptides were shown to scavenge reactive oxygen species (ROS) and extend the lifespan of the organism. nih.gov

Furthermore, research from 2014 indicated that both this compound and H-Leu-Lys-OH can stimulate cell proliferation in organotypic cultures of spleen and myocardium tissues from rats. nih.gov This suggests a potential role for these dipeptides in enhancing regenerative processes, opening avenues for future research into their therapeutic applications. nih.gov

The table below summarizes key findings from recent research on lysine and leucine-containing dipeptides.

Research Area Model Organism Key Findings Reference(s)
Aquaculture Nutrition Turbot (Scophthalmus maximus)This compound is utilized more efficiently than free amino acids or tripeptides, improving growth and protein efficiency by regulating metabolic pathways. researchgate.netnih.govfrontiersin.org
Anti-Aging Nematode (Caenorhabditis elegans)This compound and H-Leu-Lys-OH exhibit antioxidant activity, reduce indicators of aging, and prolong lifespan. nih.gov
Cell Proliferation Rat (Rattus norvegicus)This compound and H-Leu-Lys-OH stimulate cell proliferation in myocardium and spleen tissue cultures. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25N3O3 B1599586 H-Lys-Leu-OH CAS No. 7369-79-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7369-79-1

Molecular Formula

C12H25N3O3

Molecular Weight

259.35 g/mol

IUPAC Name

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C12H25N3O3/c1-8(2)7-10(12(17)18)15-11(16)9(14)5-3-4-6-13/h8-10H,3-7,13-14H2,1-2H3,(H,15,16)(H,17,18)/t9-,10-/m0/s1

InChI Key

ATIPDCIQTUXABX-UWVGGRQHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)N

physical_description

Solid

sequence

KL

Synonyms

L-Lys-Leu
L-lysyl-leucine
lysyl-leucine

Origin of Product

United States

Synthetic Methodologies for H Lys Leu Oh and Its Derivatives

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis, pioneered by R. Bruce Merrifield, is a cornerstone of modern peptide chemistry, offering high efficiency and simplified purification. numberanalytics.comiris-biotech.de The synthesis involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acid residues. iris-biotech.debiosynth.com

Fmoc-based Synthesis Protocols

The most prevalent SPPS strategy for research applications utilizes the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group. iris-biotech.de The synthesis cycle begins with the deprotection of the Fmoc group, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). rsc.orgekb.eg This reveals a free amine on the resin-bound amino acid, which is then ready for coupling with the next Fmoc-protected amino acid. ekb.eg For the synthesis of H-Lys-Leu-OH, Fmoc-Leu-OH would first be anchored to the resin. Following Fmoc deprotection, Fmoc-Lys(Boc)-OH would be coupled. The Boc (tert-butyloxycarbonyl) group serves as a permanent protecting group for the lysine (B10760008) side chain, which is stable to the piperidine treatment used for Fmoc removal. iris-biotech.dethaiscience.info

Boc-based Synthesis Protocols

Alternatively, the acid-labile tert-butyloxycarbonyl (Boc) group can be used for temporary α-amino protection. In this "Boc/Bzl" strategy, the Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.com Side-chain protecting groups, such as the benzyloxycarbonyl (Z) group for the lysine side chain, are designed to be stable to these conditions and are removed at the final cleavage step with a stronger acid. ug.edu.pl

Resin Selection and Loading Optimization

The choice of resin is critical for a successful synthesis. biotage.com For the synthesis of a C-terminal carboxylic acid like this compound, Wang resin or 2-chlorotrityl chloride (2-CTC) resin are commonly employed in Fmoc-SPPS. peptide.comcaslo.com The 2-CTC resin is particularly advantageous as it is highly acid-labile, allowing for mild cleavage conditions that preserve sensitive protecting groups if needed. biosynth.comcaslo.com

The loading of the resin, which refers to the amount of the first amino acid attached per gram of resin, must also be optimized. iris-biotech.de For a short peptide like a dipeptide, a higher loading resin (e.g., 1.3-2.0 mmol/g) can be used to maximize yield. peptide.com However, for longer or more complex peptides, a lower loading is often preferred to minimize aggregation and improve reaction kinetics. peptide.combiotage.com

Table 1: Common Resins for Fmoc-SPPS of C-Terminal Acid Peptides

Resin Linker Type Typical Cleavage Condition Key Advantages
Wang Resin p-Alkoxybenzyl alcohol 95% TFA Good stability, consistent yields. caslo.com
2-Chlorotrityl Chloride (2-CTC) Resin Trityl 1% TFA in DCM or TFE/DCM Very mild cleavage, suppresses racemization. biosynth.comcaslo.com

| Merrifield Resin | Chloromethyl | HF or strong acid (Boc-SPPS) | The original resin for peptide synthesis. iris-biotech.de |

Coupling Reagent Systems and Efficiency (e.g., HATU, HOAt, DIC, HOBt)

The formation of the peptide bond between the free amine of the resin-bound amino acid and the carboxyl group of the incoming amino acid is facilitated by coupling reagents. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. wikipedia.orgbachem.com

Common coupling systems include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce racemization. thaiscience.infothieme-connect.de More advanced and highly efficient coupling reagents are the aminium/uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is often used with Hünig's base (DIPEA). wikipedia.orgyoutube.comenamine.net HATU, in combination with its corresponding additive HOAt (1-hydroxy-7-azabenzotriazole), is known for its high reactivity and ability to overcome difficult couplings. bachem.comekb.eg

Table 2: Comparison of Common Coupling Reagents

Reagent System Type Key Features
DIC/HOBt Carbodiimide/Additive Cost-effective, widely used, but can have slower kinetics. thaiscience.info
HATU/HOAt Aminium/Uronium Salt Highly efficient, fast reaction times, good for hindered couplings. bachem.comekb.eg
HBTU/HOBt Aminium/Uronium Salt Similar to HATU but can be less effective for difficult sequences. thaiscience.info

| PyBOP | Phosphonium (B103445) Salt | Effective coupling reagent, though byproducts can be difficult to remove. bachem.com |

Protecting Group Schemes and Deprotection Strategies (e.g., TFA cleavage)

A successful synthesis relies on an orthogonal protecting group strategy, where one set of protecting groups can be removed without affecting others. google.com In the context of Fmoc-based synthesis of this compound, the α-amino groups are protected with Fmoc, while the lysine side chain is protected with an acid-labile group like Boc. thaiscience.infoacs.org

Once the peptide chain is fully assembled, the final step is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. wpmucdn.com This is typically achieved by treating the peptidyl-resin with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). sigmaaldrich.comnih.gov Scavengers, such as water, triisopropylsilane (B1312306) (TIS), or thioanisole, are added to the TFA to quench reactive cationic species generated during deprotection, which could otherwise cause side reactions. wpmucdn.comsigmaaldrich.com A common cleavage cocktail is a mixture of TFA, water, and TIS (e.g., 95:2.5:2.5 v/v/v). rsc.org

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase synthesis remains a viable and sometimes advantageous method, particularly for large-scale production or for specific peptide sequences. numberanalytics.comed.gov In this approach, the peptide is synthesized sequentially in a homogenous solution, with purification of the intermediate peptide at each step. ed.gov

For the synthesis of this compound, one could start with H-Leu-OR (where R is a suitable protecting group for the C-terminus, like a methyl or benzyl (B1604629) ester) and couple it with a protected lysine derivative, such as Boc-Lys(Z)-OH. The coupling would be performed in solution using a coupling reagent like DIC or HATU. mdpi.comnih.gov Following the coupling, the protecting groups would be sequentially removed to yield the final dipeptide. A key challenge in solution-phase synthesis is the potential for racemization and the need for purification after each step. mdpi.com

Recent advancements have explored microwave-assisted solution-phase synthesis, which can significantly shorten reaction times while maintaining high yields and chiral integrity. mdpi.comnih.gov

Fragment Condensation Techniques

Fragment condensation is a key strategy in solution-phase peptide synthesis where pre-synthesized peptide fragments are coupled together. nih.govnih.gov This approach can be advantageous for the synthesis of larger peptides and analogues of this compound. In this method, protected dipeptide or larger peptide fragments are prepared and then joined. For instance, a protected lysine derivative could be coupled with a protected leucine (B10760876) derivative.

The choice of coupling reagents is crucial to facilitate the amide bond formation while minimizing side reactions, particularly racemization. sigmaaldrich.comiris-biotech.de Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to suppress racemization. sigmaaldrich.comiris-biotech.dethieme-connect.de More advanced phosphonium and aminium salt-based reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), and (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) offer high reactivity and efficiency. sigmaaldrich.comiris-biotech.de

A critical aspect of fragment condensation is the selection of appropriate protecting groups for the amino and carboxyl termini, as well as the side chain of lysine. researchgate.netiris-biotech.de The protecting groups must be orthogonal, meaning they can be removed under different conditions without affecting each other. iris-biotech.degoogle.com For the lysine side chain, the benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) groups are commonly employed. researchgate.net The α-amino group is often protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, while the carboxyl group can be protected as a benzyl (Bzl) or tert-butyl (tBu) ester. iris-biotech.degoogle.com

For example, a synthetic route could involve the coupling of Fmoc-Lys(Boc)-OH with H-Leu-OBzl using a suitable coupling agent. Subsequent deprotection of the Fmoc group followed by the removal of the Boc and Bzl protecting groups would yield the final dipeptide, this compound.

Challenges and Advantages in Solution-Phase Synthesis

Solution-phase peptide synthesis (SPPS), while offering flexibility, presents several challenges. One of the primary difficulties is the potential for insolubility of the growing peptide chain, which can hinder reaction kinetics and purification. thieme-connect.deacs.org This is particularly relevant when dealing with larger, protected peptide fragments.

Racemization of the C-terminal amino acid during the activation step is another significant concern. acs.org The choice of coupling reagent, solvent, and temperature can influence the extent of racemization. Additives like HOBt and its derivatives are used to mitigate this issue. sigmaaldrich.com

Despite these challenges, solution-phase synthesis holds distinct advantages. It is highly scalable, making it suitable for the large-scale production of peptides. rsc.org It also allows for the purification of intermediates at each step, which can lead to a final product of very high purity. thieme-connect.de This is a key advantage over solid-phase synthesis where the peptide is attached to a resin and impurities can accumulate. Furthermore, the reaction conditions can be more precisely controlled and tailored to the specific sequence, which can be beneficial for difficult couplings. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to peptide synthesis to reduce environmental impact and improve safety. biotage.comambiopharm.com A major focus is on replacing hazardous solvents, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM), which are commonly used in peptide synthesis. acs.orgrsc.org Researchers are exploring greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene (B89431) carbonate. biotage.comacs.org

Another key aspect of green peptide chemistry is the development of more efficient and less toxic reagents. ambiopharm.com This includes the use of enzymatic catalysis for peptide bond formation, which can offer high specificity and avoid the need for protecting groups and harsh reagents. google.com Additionally, efforts are being made to improve the atom economy of the synthesis by minimizing the use of excess reagents and developing methods for reagent and solvent recycling. ambiopharm.comacs.org The use of microwave-assisted synthesis can also contribute to greener processes by reducing reaction times and energy consumption. ambiopharm.com

Purification and Characterization Techniques for Synthetic Products

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and analysis of synthetic peptides like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide purification. google.com

In a typical RP-HPLC setup for peptide purification, a C18 stationary phase is used. The mobile phase usually consists of a binary solvent system, such as water and acetonitrile, with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. rsc.org A gradient elution, where the concentration of the organic solvent is gradually increased, is employed to separate the target peptide from impurities. rsc.org The purity of the collected fractions is then assessed by analytical HPLC. rsc.org

ParameterTypical Condition
Stationary Phase C18 silica-based column
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Elution Gradient from low to high percentage of Mobile Phase B
Detection UV absorbance at 214 nm and 280 nm

Mass Spectrometry (MS) Applications in Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and assess the purity of the synthesized this compound. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization techniques for analyzing peptides. jhsph.edunih.gov

ESI-MS is particularly well-suited for analyzing peptides from a liquid stream, making it compatible with HPLC (LC-MS). rsc.org This allows for the direct confirmation of the molecular weight of the peptide as it elutes from the HPLC column. The mass spectrum will show a peak corresponding to the protonated molecule [M+H]+ of this compound. The presence of other peaks can indicate impurities. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide by fragmenting the parent ion and analyzing the resulting daughter ions, providing definitive structural confirmation. nih.gov

Ionization TechniqueKey Features for Peptide Analysis
Electrospray Ionization (ESI) Soft ionization, suitable for coupling with HPLC, produces multiply charged ions.
Matrix-Assisted Laser Desorption/Ionization (MALDI) High sensitivity, tolerant to salts, typically produces singly charged ions.

Advanced Spectroscopic Methods for Product Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the structural elucidation and validation of synthesized peptides. spectralservice.de One-dimensional (1D) ¹H NMR provides information about the different types of protons present in the molecule and their chemical environment. researchgate.netmdpi.com

For a more detailed structural analysis, two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) are employed. spectralservice.deuzh.ch These techniques allow for the assignment of all proton and carbon signals and provide information about the connectivity of atoms within the molecule, confirming the correct amino acid sequence and the integrity of the side chains. mdpi.com For instance, the ¹H-¹³C HSQC spectrum is highly specific to the peptide's sequence and conformation. mdpi.com The chemical shifts of the amide protons in the ¹H-¹⁵N HSQC spectrum are particularly sensitive to the peptide backbone conformation. mdpi.com

Design and Synthesis of H Lys Leu Oh Analogs and Pseudopeptides

Structure-Activity Relationship (SAR) Studies in Analog Design

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound, such as H-Lys-Leu-OH, relates to its biological activity. These studies involve systematically altering the molecule and assessing the impact of these changes on its function. By identifying which parts of the molecule are essential for its activity (the pharmacophore), researchers can design more potent and selective analogs.

For dipeptides like this compound, SAR studies often explore the roles of the individual amino acid residues. The lysine (B10760008) residue provides a positive charge and hydrophilicity, while the leucine (B10760876) residue contributes hydrophobicity. The interplay between these properties is often crucial for biological interactions. For instance, in designing analogs of larger peptides containing a Lys-Leu sequence, the hydrophobicity of leucine and the positive charge of lysine are often considered key for target binding.

An example of SAR in a related context is the study of neurotensin (B549771) (NT) analogs, where the C-terminal fragment H-Arg-Arg-Pro-Tyr-Ile-Leu-OH is the minimum sequence for activity. frontiersin.org In designing analogs of this fragment, a double substitution of Arg-Arg with Lys-Lys was found to be well-tolerated for receptor binding, highlighting the importance of the positive charges. nih.gov Further modifications to this sequence, including at the leucine position, have been explored to enhance properties like plasma stability. frontiersin.org

The systematic replacement of amino acids can reveal critical insights. For example, creating a library of dipeptides by combining various amino acids, including lysine and leucine, allows for the screening of structure-activity relationships. yorku.ca This approach can identify which properties (e.g., charge, hydrophobicity, size) at each position are most favorable for a desired biological effect.

Modifications of the Peptide Backbone

A major limitation of peptide-based therapeutics is their rapid degradation by proteases in the body. Modifying the peptide backbone to create pseudopeptides is a common strategy to overcome this instability. These modifications replace the scissile amide bond with a non-natural linkage that mimics the geometry of the original bond but is resistant to enzymatic cleavage.

Introduction of Reduced Peptide Bonds (e.g., ψ[CH2NH])

The synthesis of pseudopeptides containing the ψ[CH2NH] isostere has been well-established, including solid-phase methods. acs.orgnih.gov These methods have been applied to create more stable analogs of biologically active peptides. For instance, in the context of neurotensin analogs, incorporating a reduced Lys-Lys pseudopeptide bond (H-Lysψ[CH2NH]Lys) has been shown to confer resistance to exonuclease cleavage without significantly impacting biological activity. nih.gov This strategy has been used in combination with other modifications to develop more robust peptide analogs. frontiersin.org

Incorporation of Other Linkage Isosteres (e.g., thiomethylene ether)

Besides the reduced amide bond, other isosteres have been developed to replace the peptide linkage. The thiomethylene ether linkage (ψ[CH2S]) is another such surrogate that has been incorporated into pseudopeptides. rsc.org This modification can also enhance metabolic stability. The synthesis of pseudopeptide libraries containing thiomethylene ether surrogates has been reported, demonstrating the feasibility of this approach for creating diverse chemical entities for screening. researchgate.net

Other isosteres, such as chloroalkene dipeptide isosteres (CADIs), have also been designed to replace the amide bond, enhancing both stability and conformational rigidity. nih.gov These modifications can be incorporated into bioactive peptides to improve their therapeutic potential.

Incorporation of Unnatural and Non-Canonical Amino Acids

The incorporation of unnatural or non-canonical amino acids is another powerful strategy to enhance the properties of peptides. mdpi.com These amino acids can introduce novel side chains, alter the peptide's conformation, and improve its resistance to degradation.

Silylated Amino Acid Modifications (e.g., TMSAla, Sip)

Silylated amino acids, which contain silicon-based functional groups, represent a class of unnatural amino acids that have been used to create peptidomimetics. psu.eduresearchgate.net Examples include trimethylsilylalanine (TMSAla) and silaproline (Sip). psu.edu These modifications can increase the lipophilicity of the peptide and improve its stability.

In the design of neurotensin analogs, the C-terminal leucine has been replaced with TMSAla to maintain the hydrophobic character while potentially increasing stability. frontiersin.org For example, the analog H-Lys-Lys-Pro-Tyr-Ile-TMSAla-OH showed improved plasma stability compared to the parent peptide. nih.gov The synthesis of silylated amino acids and their incorporation into peptides can be achieved using established chemical methods. psu.edu Silyl protective groups have also been utilized in liquid-phase peptide synthesis to suppress side reactions and improve the quality of peptide intermediates. nissanchem.co.jp

D-Amino Acid Substitutions and their Stereochemical Impact

Replacing a naturally occurring L-amino acid with its D-enantiomer is a common strategy to increase peptide stability against proteolysis. frontiersin.orgresearchgate.net Since proteases are stereospecific for L-amino acids, the presence of a D-amino acid at a cleavage site can significantly hinder degradation.

Aza-Amino Acid and Azasulfuryl-Amino Acid Derivatives

The modification of peptide backbones offers a powerful strategy for developing analogs with enhanced stability and unique conformational properties. In this context, aza-amino acids and azasulfuryl-amino acid derivatives represent key classes of peptidomimetics.

Aza-Amino Acids

Aza-peptides are analogs in which the α-carbon (Cα) of one or more amino acid residues is replaced by a nitrogen atom. acs.org This substitution introduces significant changes to the peptide's local geometry and electronic properties. The resulting semicarbazide (B1199961) linkage is resistant to cleavage by many proteases, thereby increasing the peptide's biological half-life. biorxiv.org Furthermore, the Cα-to-N substitution imposes conformational constraints that can stabilize specific secondary structures, such as β-turns. acs.orgresearchgate.net

The synthesis of aza-peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), has been systematically developed. acs.org A common method involves the use of Fmoc-protected, pre-activated aza-amino acid building blocks. biorxiv.org However, the synthesis is not without challenges; the coupling of the subsequent amino acid to the newly formed semicarbazide is often difficult due to the reduced nucleophilicity of the aza-residue's terminal nitrogen. biorxiv.org Specialized coupling conditions, such as the use of symmetric anhydrides or microwave-assisted synthesis, have been developed to overcome this hurdle. biorxiv.orgacs.org

For a dipeptide like this compound, analogs such as H-(aza)Lys-Leu-OH or H-Lys-(aza)Leu-OH could be synthesized to study the impact of backbone nitrogen substitution on biological activity and conformation. The incorporation of aza-amino acids with various side chains, including those for lysine and leucine, is well-documented. acs.orgacs.org

Aza-Amino Acid Building BlockPotential this compound AnalogSynthetic Method for IncorporationReference
Fmoc-azaLys(Boc)-OHH-(aza)Lys-Leu-OHFmoc-SPPS using activated esters (e.g., benzotriazole (B28993) esters). biorxiv.org biorxiv.org
Fmoc-azaLeu-OHH-Lys-(aza)Leu-OHFmoc-SPPS using activation with phosgene (B1210022) or triphosgene (B27547) to form an isocyanate, followed by coupling. acs.orgacs.org acs.orgacs.org
Fmoc-azaGly-OHH-(aza)Gly-Leu-OH or H-Lys-(aza)Gly-OH (as part of a larger peptide)Submonomer strategy involving acylation with an activated carbazate (B1233558) on the solid support. acs.org acs.org

Azasulfuryl-Amino Acid Derivatives

Azasulfuryl peptides are a more recent class of peptidomimetics where an entire amino acid residue is replaced by an N-aminosulfamide moiety. google.comresearchgate.net The synthesis of these analogs can be achieved through a combination of solution- and solid-phase methods. researchgate.net For instance, azasulfuryl-glycine tripeptide precursors can be synthesized in solution and subsequently alkylated to introduce various side chains, mimicking natural amino acids. researchgate.netresearchgate.net These building blocks can then be incorporated into a peptide sequence using SPPS. The introduction of an azasulfuryl residue significantly alters the peptide backbone, influencing its structure and biological properties. google.comresearchgate.net

Lysine Derivatives for Specific Applications (e.g., H-Lys(Tfa)-OH, H-L-Lys(EO-N3)-OH, H-Lys(Me)-OH)

The lysine residue, with its primary amine on the side chain (ε-amino group), provides a versatile handle for site-specific modifications of peptides. By using differentially protected lysine derivatives, a wide range of functionalities can be introduced to tailor a peptide's properties for specific applications.

H-Lys(Tfa)-OH : In this derivative, the ε-amino group of lysine is protected by a trifluoroacetyl (Tfa) group. medchemexpress.com The Tfa group is notable for its stability to acidic conditions (used to cleave Boc and tBu groups) and its lability to mild basic conditions, such as aqueous piperidine (B6355638) or hydrazine. beilstein-journals.orgthieme-connect.de This orthogonality allows for the selective deprotection of the lysine side chain while the peptide remains attached to the resin and other protecting groups are intact. beilstein-journals.org This strategy is invaluable for synthesizing branched or cyclic peptides and for attaching specific moieties like fluorescent labels or chelating agents to the lysine side chain in an uninterrupted solid-phase process. beilstein-journals.org

H-L-Lys(EO-N3)-OH : This is a non-canonical amino acid that contains an azide (B81097) (N3) functionality attached to the lysine side chain via an ethoxy (EO) linker. iris-biotech.deissuu.com The azide group is a bioorthogonal chemical handle, meaning it does not react with native biological functional groups. It is primarily used in "click chemistry," most notably the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the metal-free strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.commedchemexpress.com By incorporating H-L-Lys(EO-N3)-OH into the this compound sequence, the resulting peptide can be precisely conjugated to alkyne-containing molecules, such as biotin, imaging agents, or drug payloads. bapeks.comiris-biotech.de

H-Lys(Me)-OH : Methylated lysine derivatives, including monomethyl (Me), dimethyl (Me2), and trimethyl (Me3) lysine, are crucial for studying post-translational modifications (PTMs). sigmaaldrich.com In biology, lysine methylation is a key epigenetic mark on histone proteins that regulates gene expression and other cellular processes. sigmaaldrich.com To synthesize peptides containing these modifications for research purposes, Fmoc-protected building blocks like Fmoc-Lys(Me,Boc)-OH, Fmoc-Lys(Me)2-OH, and Fmoc-Lys(Me3)Cl-OH are used in standard Fmoc-SPPS protocols. sigmaaldrich.comchemicalbook.com Incorporating these into a peptide allows for the investigation of methyl-binding proteins and the functional consequences of these specific PTMs.

Lysine DerivativeSide-Chain Functionality/Protecting GroupPrimary Application in Peptide SynthesisReference
H-Lys(Tfa)-OHTrifluoroacetyl (Tfa)Orthogonal protection for site-specific side-chain modification (e.g., branching, labeling) under basic conditions. beilstein-journals.orgthieme-connect.de
H-L-Lys(EO-N3)-OHAzidoethoxy (EO-N3)Bioorthogonal handle for "click chemistry" to conjugate imaging agents, drugs, or probes. iris-biotech.deissuu.com
H-Lys(Me)-OHMonomethyl (Me)Mimicking post-translational modifications to study protein interactions and epigenetic regulation. sigmaaldrich.comchemicalbook.com
Fmoc-Lys(Me)2-OHDimethyl (Me2)Mimicking post-translational modifications for biochemical and cellular studies. sigmaaldrich.com
Fmoc-Lys(Me3)Cl-OHTrimethyl (Me3)Mimicking post-translational modifications, particularly in the context of histone biology. sigmaaldrich.com

Cyclization Strategies for this compound Based Peptides

Cyclization is a widely employed strategy in peptide chemistry to confer conformational rigidity, enhance metabolic stability, and improve binding affinity and selectivity for biological targets. For a linear peptide such as this compound, or a longer sequence based on this motif, several cyclization strategies can be envisioned. The choice of strategy depends on the desired final structure and the location of the cyclization bridge.

Key cyclization approaches include:

Head-to-Tail Cyclization : This involves forming an amide bond between the N-terminal α-amino group of Lysine and the C-terminal carboxylic acid of Leucine. This is the most common type of cyclization, creating a simple cyclic peptide. The success of this reaction is highly dependent on the peptide sequence, as some sequences readily adopt the necessary conformation for ring closure while others favor intermolecular dimerization or polymerization. uni-kiel.de

Side-Chain-to-Tail Cyclization : An amide bond is formed between the ε-amino group of the Lysine side chain and the C-terminal carboxyl group of Leucine. This requires orthogonal protection, where the α-amino group is protected (e.g., with Fmoc) while the side-chain amine reacts with the activated C-terminus. This results in a "lariat" type structure if the N-terminus remains linear, or a bicyclic structure if further cyclization occurs.

Side-Chain-to-Side-Chain Cyclization : This would require the introduction of another reactive amino acid into the peptide sequence (e.g., Aspartic Acid or Glutamic Acid) to form a lactam bridge between the Lysine side chain and the side chain of the acidic amino acid.

The efficiency of any cyclization reaction is influenced by several factors. High dilution conditions are typically used to favor intramolecular cyclization over intermolecular reactions. The choice of the ring disconnection point (i.e., the bond that is formed during the cyclization step) is critical and can significantly impact the yield. uni-kiel.de Additionally, the presence of turn-inducing elements, such as a D-amino acid or an N-alkylated amino acid, can pre-organize the linear peptide into a conformation that facilitates ring closure. acs.org

Cyclization StrategyDescription of Bond Formation for a Lys-Leu Based PeptideKey ConsiderationsReference
Head-to-TailAmide bond between the α-NH2 of Lysine and the -COOH of Leucine.Sequence-dependent efficiency; risk of epimerization and dimerization. Requires high dilution. uni-kiel.de
Side-Chain-to-TailAmide bond between the ε-NH2 of Lysine and the -COOH of Leucine.Requires orthogonal protection of the α-amino group (e.g., Fmoc-Lys(Boc)-OH). sigmaaldrich.com
Turn InducersIncorporation of a D-amino acid or N-alkylated residue into the linear precursor.Helps pre-organize the peptide backbone to facilitate cyclization and improve yields. acs.org
On-Resin CyclizationCyclization is performed while the peptide is still attached to the solid support, often via a side-chain linker.Can minimize intermolecular side reactions by pseudo-dilution effect. beilstein-journals.org

Lipidic Chain Conjugation and Amphiphilic Properties

The conjugation of a lipid chain to a peptide sequence transforms it into a lipopeptide, a class of amphiphilic molecules possessing both a hydrophilic peptide headgroup and a hydrophobic lipid tail. csic.esrsc.org This dual nature is the source of their most defining characteristic: the ability to self-assemble into a variety of ordered supramolecular nanostructures in aqueous solution, such as micelles, nanotubes, vesicles, or fibers. rsc.orgnih.gov

For a dipeptide like this compound, lipid conjugation can be achieved by attaching a fatty acid to the N-terminal α-amino group or, more commonly, to the ε-amino group of the lysine side chain. rsc.orgmdpi.com The latter approach is particularly advantageous as it leaves the N-terminus available for further modification or for interaction with biological targets. The synthesis involves coupling a fatty acid (e.g., lauric acid, palmitic acid) to the desired amino group, often using standard peptide coupling reagents.

The resulting amphiphilic properties are highly tunable. researchgate.net The nature of the self-assembled structure is determined by the interplay between the hydrophobic interactions of the lipid tails and the hydrogen bonding, electrostatic, and steric interactions of the peptide headgroups. csic.es Key factors influencing the final morphology include:

Lipid Chain Length : Longer chains increase hydrophobicity and tend to favor the formation of more ordered structures like bilayers (vesicles) or fibers over simple micelles.

Peptide Sequence : The amino acid composition, charge, and secondary structure propensity of the peptide portion dictate the interactions at the hydrophilic interface. researchgate.net

External Conditions : Factors such as pH, concentration, and ionic strength of the solution can also influence the self-assembly process. csic.es

These self-assembling lipopeptides have applications in various fields, including nanotechnology and medicinal chemistry. rsc.org The lipid moiety can enhance the peptide's interaction with cell membranes, potentially improving its bioavailability or cellular uptake. mdpi.comresearchgate.net

Fatty Acid for ConjugationCarbon AtomsPotential Supramolecular StructureReference
Butanoic AcidC4Micelles mdpi.com
Hexanoic AcidC6Micelles or small vesicles mdpi.com
Lauric AcidC12Vesicles, nanotubes, fibers csic.esmdpi.com
Palmitic AcidC16Fibers, nanobelts, vesicles csic.esrsc.org
Stearic AcidC18Highly ordered structures like fibers and ribbons. researchgate.net

Advanced Structural and Conformational Analysis of H Lys Leu Oh and Its Variants

Spectroscopic Probes of Secondary Structure

The secondary structure of H-Lys-Leu-OH, a relatively small and flexible dipeptide, is predominantly a statistical coil in aqueous solutions. However, its conformational landscape can be influenced by its environment, including solvent polarity, pH, and interactions with interfaces or other molecules. Spectroscopic methods are crucial for elucidating these subtle structural preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. For a small dipeptide like this compound, NMR provides detailed information about the average conformation and flexibility of the peptide backbone and its side chains. nih.gov Linear peptides are typically very flexible, showing rapid interconversion between multiple conformations, which results in an averaged spectrum. thieme-connect.de

Key NMR parameters for conformational analysis include chemical shifts (δ), nuclear Overhauser effects (NOEs), and scalar coupling constants (J). Deviations of CαH proton chemical shifts from their "random coil" values can indicate tendencies toward specific secondary structures like helices or sheets. uzh.ch For this compound, which is unlikely to form stable secondary structures on its own, chemical shifts are expected to be close to random coil values. However, factors like pH changes affecting the lysine (B10760008) side chain's amine group and the C-terminus carboxyl group can induce subtle shifts.

The expected ¹H and ¹³C NMR chemical shifts for this compound in a random coil state are based on typical values for lysine and leucine (B10760876) residues. uzh.chcopernicus.org

Interactive Table 1: Typical Random Coil NMR Chemical Shifts (ppm) for Lys-Leu Residues. Note: Values are illustrative and can vary with solvent, pH, and temperature. sigmaaldrich.com

Atom Lysine (Lys) Leucine (Leu)
¹H
NH 8.31 8.15
4.36 4.37
1.89, 1.89 1.71, 1.71
1.71 1.68
1.52 0.94, 0.94
3.02 -
¹³C
54.2 53.1
31.1 42.2
23.2 25.0
27.2 23.2, 21.5
40.2 -

NOE data, which identify protons close in space, would be critical for defining through-space proximities between the Lys and Leu residues, offering insights into preferred backbone (φ, ψ) and side-chain (χ) dihedral angles.

Circular Dichroism (CD) Spectroscopy for Helicity and Sheet Content

Circular Dichroism (CD) spectroscopy is highly sensitive to the chiral environment of amide bonds and is widely used to assess the secondary structure of peptides. subr.edu The technique measures the differential absorption of left and right circularly polarized light. For this compound, the CD spectrum in a simple aqueous buffer would likely exhibit a single strong negative band below 200 nm, characteristic of a random coil conformation.

However, studies on polypeptides with alternating leucyl-lysyl sequences have shown that they can adopt β-sheet structures in aqueous solutions, particularly as ionic strength increases. nih.gov This suggests that under conditions promoting intermolecular interactions, such as high concentration or the presence of salts that screen the charged lysine side chains, this compound could potentially associate into β-sheet-like aggregates. The CD spectra would change accordingly, developing a negative band around 215-220 nm.

Interactive Table 2: Characteristic CD Spectral Features for Peptide Secondary Structures.

Secondary Structure Wavelength & Sign of Maxima/Minima
α-Helix Negative bands at ~222 nm and ~208 nm; Positive band at ~193 nm
β-Sheet Negative band at ~216 nm; Positive band at ~195 nm

Fourier-Transform Infrared (FT-IR) Spectroscopy for Amide I/II Bands

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. For peptides, the Amide I (1600–1700 cm⁻¹) and Amide II (1510–1580 cm⁻¹) bands are particularly informative about secondary structure. leibniz-fli.de The Amide I band arises mainly from C=O stretching vibrations of the peptide backbone, while the Amide II band results from a combination of N-H in-plane bending and C-N stretching. leibniz-fli.deresearchgate.net The precise frequencies of these bands are determined by the peptide's backbone conformation and hydrogen-bonding patterns. leibniz-fli.de

For this compound in a disordered state, the Amide I band would be expected around 1642-1645 cm⁻¹. nih.gov Should the dipeptide self-assemble into β-sheet structures, a characteristic Amide I peak would appear at a lower frequency (around 1630-1640 cm⁻¹) often accompanied by a weaker, higher frequency component near 1690 cm⁻¹ indicative of antiparallel β-sheet organization. nih.gov The lysine side chain amine group also has vibrations that can appear in this region, which must be considered during spectral interpretation. nih.gov

Interactive Table 3: Typical FT-IR Amide I and Amide II Band Positions for Peptide Secondary Structures.

Secondary Structure Amide I (cm⁻¹) Amide II (cm⁻¹)
α-Helix 1650–1658 1540–1550
β-Sheet 1620–1640 and ~1690 (antiparallel) 1510–1535

Vibrational Sum Frequency Generation (VSFG) Spectroscopy at Interfaces

Vibrational Sum Frequency Generation (VSFG) is an interface-specific nonlinear optical spectroscopy technique ideal for studying the structure of molecules like peptides at surfaces, such as the air-water or a lipid-water interface. nih.govaip.org Given its amphipathic nature, with a hydrophilic lysine residue and a hydrophobic leucine residue, this compound is expected to be surface-active.

VSFG studies on amphipathic peptides at interfaces provide information on both the orientation and secondary structure via analysis of the Amide I band. osti.govresearchgate.net For instance, research on synthetic peptides containing only leucine and lysine has shown they can adopt α-helical structures oriented parallel to the air-water interface. nih.gov While a dipeptide is too short to form a stable helix, VSFG could determine the average orientation of its peptide backbone and the ordering of its side chains at an interface. "Chiral" VSFG techniques, which use specific polarization combinations, are particularly sensitive to the secondary structure of chiral molecules and could offer enhanced insight into the interfacial conformation of this compound. nih.govacs.org

Self-Assembly Mechanisms and Nanostructure Formation

The spontaneous organization of small molecules into well-defined, higher-order structures is known as self-assembly. For peptides, this process is driven by a balance of non-covalent interactions, including hydrogen bonding (primarily between backbone amides), electrostatic interactions (involving the charged Lys side chain and termini), hydrophobic interactions (from the Leu side chain), and van der Waals forces. chinesechemsoc.orgrsc.org

The amphipathic character of this compound is the primary driver of its self-assembly. The hydrophobic leucine side chain seeks to minimize contact with water, while the positively charged lysine side chain and the charged termini prefer to remain hydrated. This can lead to the formation of various nanostructures, such as micelles, fibers, or nanotubes, where hydrophobic cores are shielded from the aqueous environment by a hydrophilic exterior. jnsam.com

The dipeptide this compound, also known as lysyl-leucine, is a simple yet informative model for studying fundamental molecular interactions and conformational dynamics. Its structure comprises a basic lysine residue and a hydrophobic leucine residue, giving it amphipathic characteristics that influence its behavior in different environments.

Detailed structural information for this compound has been compiled from chemical databases. The molecule's formula is C12H25N3O3, and it possesses a monoisotopic mass of 259.1896 Da. uni.lu Advanced analytical techniques, such as mass spectrometry, can be used to determine its collision cross-section (CCS), which provides insight into its three-dimensional shape in the gas phase. uni.lu

Structural and Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC12H25N3O3 uni.lu
Monoisotopic Mass259.1896 Da uni.lu
SMILESCC(C)CC@@HO)NC(=O)C@HN uni.lu
InChI KeyATIPDCIQTUXABX-UWVGGRQHSA-N uni.lu

A critical aspect of the structural analysis of peptides is their conformational flexibility. The Leu-Lys dipeptide motif, conserved in enzymes like P. falciparum hypoxanthine (B114508) guanine (B1146940) xanthine (B1682287) phosphoribosyltransferase (HGXPRT), demonstrates a functionally significant conformational switch. nih.gov This involves the isomerization of the peptide bond between leucine and lysine from a trans to a cis conformation, which is crucial for binding substrates and activating the enzyme. nih.gov Free energy calculations have shown that in the absence of a ligand, the trans conformation of the Leu-Lys dipeptide is more stable. nih.gov The transition to the cis state involves a high rotational energy barrier, indicating that this conformational change is a controlled and significant event in the enzyme's catalytic cycle. nih.gov

Studies on the reactivity of Lys-Leu in model systems have further illuminated how its structure influences its chemical behavior. In Maillard reaction models, the rate of formation of peptide-bound pyrraline (B118067) was higher for the Lys-Leu dipeptide compared to other dipeptides such as Lys-Gly or Lys-Ala. mdpi.com This enhanced reactivity is attributed to the physicochemical properties of the leucine side chain, including its residue volume, polarizability, and hydrophobicity, which influence the conformational state and reactivity of the adjacent lysine residue. mdpi.com

Protein Folding and Stability Insights from this compound Models

The constituent amino acids of this compound, lysine and leucine, play distinct and crucial roles in protein folding and stability. Lysine, with its positively charged ε-amino group and flexible side chain, is considered somewhat amphipathic. wikipedia.org It frequently participates in stabilizing interactions within proteins, including hydrogen bonds and salt bridges, and is often found on the protein exterior interacting with the aqueous environment. wikipedia.org Leucine is a hydrophobic amino acid that favors being buried in the protein's interior, where it contributes to the hydrophobic core that drives protein folding. nih.govfrontiersin.org The substitution of other residues, like methionine, with leucine can increase protein stability, provided it does not introduce steric clashes. nih.gov

The Lys-Leu pairing serves as a microcosm for the interplay between these forces. The hydrophobic side chain of leucine can interact with other nonpolar residues, while the charged lysine side chain can form electrostatic interactions. This combination is fundamental to the formation of specific structural motifs. For example, in leucine zippers, repeating leucine residues are critical for the dimerization of α-helices, while charged residues like lysine in flanking positions often regulate the specificity and prevent higher-order aggregation. buffalo.edu

Peptides containing lysine and other hydrophobic residues are often used as models to understand the conformational tendencies that lead to protein folding. Studies using host-guest peptides, where a guest residue is placed within a host sequence (e.g., Ac-Lys₂-Ala₃-Xaa-Ala₃-Lys₂-Gly-Tyr-NH₂), show that the guest residue can significantly affect the conformational ensemble of the entire peptide. acs.org Such models reveal that local interactions can lead to preferences for specific secondary structures, like α-helices or polyproline II (PII) helices, which are precursors to the final folded state. acs.org Similarly, peptides derived from specific protein regions, such as the β-sheet region of T4 Lysozyme, demonstrate that the local sequence's environment is a determining factor in whether it adopts a helical or sheet structure. acs.org The presence of both lysine and a hydrophobic residue like leucine in a sequence contributes to this environmental sensitivity.

The stability conferred by a Lys-Leu sequence within a larger protein is context-dependent. Leucine's contribution to the hydrophobic effect is a major stabilizing force. nih.govfrontiersin.org Lysine can contribute to stability through the formation of salt bridges with acidic residues like aspartate or glutamate, or through hydrogen bonding with various partners. wikipedia.org The combination of a hydrophobic interaction from leucine and a potential electrostatic interaction from lysine can create a stable local structure that anchors a part of the protein fold.

Contribution of Lysine and Leucine to Protein Stability
Amino AcidPrimary Interaction TypeStructural RoleContribution to Stability
Lysine (Lys)Electrostatic (Salt Bridge), Hydrogen BondingOften solvent-exposed; can be buried to form specific interactions. wikipedia.orgForms strong, specific interactions that stabilize tertiary and quaternary structures. wikipedia.org
Leucine (Leu)Hydrophobic InteractionTypically buried in the protein core; key component of motifs like leucine zippers. frontiersin.orgbuffalo.eduContributes to the hydrophobic core, a primary driving force for protein folding and stability. nih.gov

Biochemical and Mechanistic Investigations of H Lys Leu Oh Biological Activity

Role in Cell Signaling Pathways

The biological effects of H-Lys-Leu-OH are intrinsically linked to its ability to influence intracellular signaling cascades. While research specifically targeting this dipeptide is emerging, the well-documented roles of its constituent amino acids, lysine (B10760008) and leucine (B10760876), provide a foundation for understanding its potential signaling activities. Leucine, in particular, is a key regulator of the mTOR (mammalian target of rapamycin) pathway, which is central to cell growth, proliferation, and metabolism nih.govresearchgate.netnih.govnih.govresearchgate.net.

A study on the synthesized dipeptide L-Leu-Lys demonstrated a significant stimulating effect on cell proliferation in organotypic tissue cultures of rat spleen. This was accompanied by an increase in the expression of the proliferation marker Ki-67 and a decrease in the expression of the tumor suppressor p53, suggesting an influence on cell cycle regulation and apoptosis pathways acadwise.com.

Influence on Cellular Metabolism

The metabolic influence of this compound is an area of active investigation, with current research pointing towards its role in modulating key metabolic processes. The constituent amino acid, leucine, is well-known for its regulatory effects on glucose and lipid metabolism mdpi.com. Leucine can stimulate fatty acid oxidation and mitochondrial biogenesis, which enhances cellular energy production nih.gov.

Studies on dipeptides containing leucine and lysine have shown positive effects on metabolic health. For instance, the dipeptide Leu-Lys has been observed to suppress oxidative and glycative stress in Caenorhabditis elegans, contributing to an extended lifespan nih.gov. This suggests an influence on metabolic pathways related to aging and stress resistance. In rainbow trout hepatocytes, leucine was found to regulate gluconeogenesis and lipogenesis, while lysine had more limited effects on the expression of metabolism-related genes nih.gov. Furthermore, research in turbot has indicated that lysine and leucine in the Lys-Leu dipeptide form are utilized more efficiently for feed utilization compared to their free amino acid forms, suggesting a metabolic advantage in their combined state researchgate.net.

The table below summarizes findings on the metabolic influence of Lys-Leu related peptides.

Study OrganismPeptide FormObserved Metabolic EffectReference
Caenorhabditis elegansLeu-LysSuppression of oxidative and glycative stress nih.gov
Rainbow Trout (hepatocytes)Leucine (individual)Regulation of gluconeogenesis and lipogenesis nih.gov
TurbotLys-LeuMore efficient feed utilization compared to free amino acids researchgate.net

Regulation of Gene Expression

The regulation of gene expression is a critical aspect of cellular function, and amino acids are known to play a significant role in this process nih.gov. Leucine, a component of this compound, has been shown to modulate the expression of genes involved in energy and lipid metabolism nih.gov. It can also influence the transcription of genes related to the insulin signaling pathway mdpi.com.

In Leydig cells, transcription factors from the basic leucine zipper (bZIP) family are crucial for gene regulation, and their activity can be modulated by signaling pathways influenced by amino acids mdpi.com. While direct evidence for this compound's effect on specific gene transcription is limited, the known functions of leucine suggest that this dipeptide could potentially influence the expression of genes involved in metabolic and growth-related pathways. For example, leucine supplementation has been shown to increase the mRNA expression of mTOR and S6K1, key genes in the protein synthesis pathway, in muscle tissue researchgate.net.

Participation in Protein Synthesis Processes

Leucine is a well-established potent stimulator of muscle protein synthesis youtube.comresearchgate.net. It acts as a signaling molecule that triggers the initiation of protein synthesis, primarily through the activation of the mTOR signaling pathway nih.govnih.gov. This pathway leads to the phosphorylation of downstream targets that are critical for the assembly of the translational machinery nih.gov.

Studies have shown that lysine and leucine in the form of Lys-Leu can be more efficiently utilized than free amino acids, which may have implications for protein synthesis researchgate.net. The enhanced bioavailability of these essential amino acids in a dipeptide form could potentially provide a more readily available substrate pool for the synthesis of new proteins. Dietary lysine supplementation has also been shown to promote protein synthesis and deposition in several fish species researchgate.net.

Enzymatic Interactions and Degradation Pathways

The metabolic fate of this compound is determined by its interactions with various enzymes, particularly proteases. The degradation of lysine in bacteria has been shown to proceed through pathways involving glutarate and L-2-hydroxyglutarate as intermediates researchgate.net. However, the specific enzymatic pathways for the breakdown of the this compound dipeptide in mammals are not yet fully characterized.

Resistance to Proteolytic Cleavages

The stability of peptides against proteolytic degradation is a critical factor determining their biological activity and half-life. The susceptibility of a peptide to cleavage by proteases is influenced by its amino acid sequence and structure. While specific studies on the proteolytic resistance of this compound are scarce, research on related peptides provides some insights. For instance, substituting lysine with its homolog ornithine in certain antimicrobial peptides has been shown to enhance their proteolytic stability nih.gov. This suggests that the presence of lysine could be a determinant of proteolytic susceptibility.

Enzymatic Stability Studies

Comprehensive enzymatic stability studies specifically for this compound are not widely available in the public domain. However, the stability of peptides is a significant area of research, with efforts to understand the chemical basis of susceptibility to enzymatic degradation researchgate.net. The metalloendopeptidase Lys-N is an example of a protease that specifically cleaves at the N-terminal side of lysine residues, indicating a potential enzymatic pathway for the degradation of lysine-containing peptides researchgate.net. The stability of this compound would likely be influenced by its susceptibility to such proteases.

The following table presents a summary of factors that can influence the proteolytic stability of peptides.

FactorDescriptionPotential Relevance to this compound
Amino Acid SequenceThe specific sequence of amino acids influences recognition and cleavage by proteases.The Lys-Leu bond is a potential cleavage site for various peptidases.
Terminal ModificationsModifications at the N- or C-terminus can block exopeptidase activity.This compound has a free N-terminus and a free C-terminus, making it potentially susceptible to exopeptidases.
Amino Acid HomologuesSubstitution with non-natural amino acids or homologues can increase resistance.As a naturally occurring dipeptide, it would not possess this inherent resistance.

Investigations of Beta-Aminopeptidases and Related Enzyme Activities

Beta-aminopeptidases are a specific class of enzymes that selectively cleave N-terminal β-amino acids from peptides. Their substrate specificity is a key determinant of their biological function. Research into the substrate requirements of bacterial β-peptidyl aminopeptidases has revealed that the presence of a β-amino acid at the N-terminus is an absolute prerequisite for hydrolysis. Peptide substrates with an N-terminal α-amino acid are not cleaved by these enzymes nih.gov.

This compound, also known as lysyl-leucine, is a dipeptide composed of two α-amino acids, lysine and leucine. Given the strict substrate specificity of beta-aminopeptidases for N-terminal β-amino acids, it is concluded that this compound would not be a substrate for and is not hydrolyzed by beta-aminopeptidases. While some β-aminopeptidases exhibit broad specificity for the side chains of the N-terminal β-amino acid, favoring aliphatic and aromatic side chains over basic ones, the fundamental requirement of a β-amino acid at the N-terminus remains nih.gov.

Targeted Lysine Acylation by Specific Enzymes (e.g., OaAEP1)

The asparaginyl endopeptidase OaAEP1, derived from the plant Oldenlandia affinis, has been repurposed as a versatile enzyme for protein engineering. This enzyme can catalyze targeted intermolecular lysine acylation, demonstrating a notable specificity for a lysine residue adjacent to a leucine residue, the Lys-Leu motif. This reaction results in the formation of an isopeptide bond between the ε-amino group of the lysine side chain and an acyl donor.

The catalytic mechanism of OaAEP1 involves the recognition of the Lys-Leu dipeptide sequence, which mimics the enzyme's natural N-terminal glycine-leucine substrate. This allows for efficient ligation of a donor peptide (containing an Asn-Gly-Leu sequence) to the lysine side chain within the Lys-Leu motif of the acceptor peptide or protein. The reaction is efficient, with studies showing over 60% product yield when the Lys-Leu-containing substrate is supplied in a modest twofold excess. The versatility of this chemoenzymatic strategy has been demonstrated in the synthesis of peptides with non-native C-terminus-to-side chain topologies and the conjugation of modified peptides to recombinant proteins.

The specificity of OaAEP1 for the Lys-Leu motif is a significant finding, as it allows for precise modification of proteins at internal lysine residues, a capability that complements existing enzymatic methods that often target terminal regions or require larger recognition sites.

Analysis of Lysine Degradation Pathways (e.g., Saccharopine Pathway, Glutarate/L-2-hydroxyglutarate routes)

The degradation of lysine in mammals primarily occurs through two main pathways: the saccharopine pathway, which is the major route, and the glutarate/L-2-hydroxyglutarate pathway.

Saccharopine Pathway:

This pathway is initiated in the mitochondria and involves the conversion of lysine and α-ketoglutarate into saccharopine. This reaction is catalyzed by the bifunctional enzyme α-aminoadipate semialdehyde synthase (AASS), which possesses both lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH) activities. The LKR domain condenses lysine and α-ketoglutarate to form saccharopine. Subsequently, the SDH domain hydrolyzes saccharopine to yield α-aminoadipate-δ-semialdehyde (AASA) and glutamate. AASA is then irreversibly oxidized to α-aminoadipate (AAA) by α-aminoadipic semialdehyde dehydrogenase. Further metabolism of AAA leads to the formation of acetyl-CoA, which can then enter the citric acid cycle.

Glutarate/L-2-hydroxyglutarate Pathway:

An alternative pathway for lysine degradation involves the formation of glutarate and L-2-hydroxyglutarate. In some bacteria, lysine can be catabolized to succinate through these intermediates. This pathway involves the enzyme CsiD, an α-ketoglutarate-dependent dioxygenase, which catalyzes the hydroxylation of glutarate to L-2-hydroxyglutarate. Subsequently, L-2-hydroxyglutarate is converted to α-ketoglutarate by the membrane-bound dehydrogenase LhgO. Lysine enters this pathway via 5-aminovalerate.

Enzyme Inhibition Studies (e.g., ACE-Inhibitory Activity)

Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure, and its inhibition is a major therapeutic target for hypertension. Peptides derived from various food sources have been identified as potent ACE inhibitors. The structural characteristics of these peptides, particularly the amino acid residues at the C-terminus, play a crucial role in their inhibitory activity.

Research has indicated that the presence of hydrophobic amino acids, such as leucine, at the C-terminal position of a peptide can enhance its ACE-inhibitory effects. Furthermore, the presence of a positively charged amino acid, such as lysine, within the peptide sequence is also considered favorable for ACE inhibition. The dipeptide this compound possesses both of these features: a C-terminal hydrophobic residue (leucine) and a positively charged residue (lysine).

While direct studies on the ACE-inhibitory activity of this compound are not extensively detailed in the available literature, related peptides have shown significant activity. For instance, the tripeptide Leu-Lys-Pro (LKP) has been studied for its interaction with ACE, demonstrating that it can bind to the enzyme, primarily through hydrophobic interactions, and induce conformational changes. Molecular docking studies of other peptides containing Lys and Leu have identified key binding interactions within the active site of ACE. For example, the peptide Ile-Leu-Lys-Pro exhibited high ACE inhibitory activity with an IC50 of 0.355 mM wikipedia.org.

The table below summarizes the ACE inhibitory activity of peptides containing Lysine and Leucine.

PeptideSourceIC50 (mM)Inhibition Type
Ile-Leu-Lys-ProDuck Egg White0.355Not specified
Pro-Leu-Leu-LysMillet Bran0.550Non-competitive

This table is generated based on available data for peptides containing both Lysine and Leucine and may not be directly representative of this compound.

Receptor Binding and Selectivity Profiling

Neurotensin (B549771) Receptor Subtype Selectivity (NTS1, NTS2)

Neurotensin (NT) is a tridecapeptide that exerts its effects through two G protein-coupled receptors, NTS1 and NTS2. The C-terminal hexapeptide of NT, NT(8-13) (Arg-Arg-Pro-Tyr-Ile-Leu), is the minimal fragment required for receptor binding and activation. The leucine residue at position 13 plays a critical role in anchoring the ligand to the NTS1 receptor binding pocket through interactions with specific residues.

While there is no direct evidence of this compound binding to neurotensin receptors, studies on NT analogues provide insights into the structural requirements for receptor interaction and selectivity. Modifications to the C-terminal region of NT, including substitutions at the leucine position or the introduction of charged residues like lysine, can significantly alter binding affinity and selectivity for NTS1 versus NTS2. For instance, replacement of isoleucine at position 12 with leucine in a truncated NT analog resulted in a compound with good affinity for NTS2 but not for NTS1 nih.govmdpi.com. This suggests that the presence and positioning of leucine and the introduction of a basic residue like lysine could influence the interaction with neurotensin receptor subtypes. However, without specific binding assay data for this compound, its affinity and selectivity for NTS1 and NTS2 remain undetermined.

Opioid Receptor Interactions (mu, delta)

The interaction of the dipeptide this compound with mu (μ) and delta (δ) opioid receptors has not been specifically documented in the reviewed scientific literature. Opioid receptors are typically activated by endogenous opioid peptides, such as enkephalins and endorphins, which are generally larger molecules than dipeptides. Leucine-enkephalin, an endogenous opioid peptide, has the sequence Tyr-Gly-Gly-Phe-Leu.

While some studies have explored the interaction of lysine with the mu-opioid receptor, suggesting it may be a binding point for morphine, these studies focus on the single amino acid rather than a dipeptide. The structural and conformational requirements for ligand binding to opioid receptors are quite specific, and it is not evident that a simple dipeptide like this compound would possess the necessary pharmacophore to bind with significant affinity to either the mu or delta opioid receptors. Research on opioid receptor ligands typically involves more complex peptide or non-peptide structures designed to fit into the specific binding pockets of these receptors.

Cannabinoid Receptor (CB1) Agonism/Inverse Agonism

The Cannabinoid Receptor 1 (CB1) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it mediates the effects of endocannabinoids and synthetic cannabinoids. scribd.com These receptors are involved in regulating a wide array of physiological processes, including memory, motor control, and appetite. scribd.com Ligands for the CB1 receptor can be categorized as agonists, which activate the receptor, or inverse agonists, which bind to the receptor to produce effects opposite to those of agonists. Currently, there is no scientific literature available from the conducted research that documents any direct interaction, agonistic, or inverse agonistic activity of the dipeptide this compound with the CB1 receptor.

KDEL Receptor Recognition and Endoplasmic Reticulum (ER) Retrieval Mechanisms

The integrity of the endoplasmic reticulum (ER) is maintained by a highly efficient retrieval system that captures escaped ER-resident proteins from post-ER compartments, such as the Golgi apparatus. auburn.edutmiclinode.com This process is primarily mediated by the KDEL receptor, a transmembrane protein that recognizes a specific C-terminal amino acid sequence, Lys-Asp-Glu-Leu (KDEL), on soluble ER proteins. auburn.edutmiclinode.com Upon binding its ligand in the slightly acidic environment of the Golgi, the KDEL receptor recruits the COPI coatomer complex to form vesicles that traffic back to the ER, where the cargo is released in the more neutral pH environment. tmiclinode.com

The dipeptide this compound, consisting of lysine and leucine, does not represent the canonical KDEL tetrapeptide sequence required for high-affinity binding and retrieval by the KDEL receptor. Scientific investigations specifically examining the interaction between this compound and the KDEL receptor have not been identified in the available research. Therefore, a role for this compound in the KDEL-mediated ER retrieval pathway has not been established.

Modulation of Cellular Processes

Influence on Cell Growth and Proliferation in Vitro

The dipeptide this compound has been observed in various contexts related to cell growth and proliferation, with findings suggesting its role may be highly dependent on the cell type and metabolic state. In studies of neurospheres derived from a mouse model of Down syndrome (Ts1Cje), which exhibit impaired proliferation, a significantly reduced metabolism of lysyl-leucine was observed compared to wild-type neurospheres. nih.gov This correlation suggests that the effective utilization of this dipeptide may be associated with normal neural stem cell proliferation. nih.gov

Conversely, this compound has been identified as a beneficial supplement in biotechnological applications. Patents for cell culture media formulations describe the inclusion of L-lysyl-L-leucine as a bioavailable source of amino acids to support and promote cell growth. google.comgoogle.com In a clinical context, metabolomic studies of urine from patients with Renal Cell Carcinoma (RCC) identified increased levels of lysyl-leucine, linking the dipeptide to a disease characterized by uncontrolled cell proliferation. uga.edu

Biological SystemObservationImplication for ProliferationSource
Ts1Cje Mouse NeurospheresSignificantly reduced metabolism of lysyl-leucine.Associated with impaired proliferation. nih.gov
Cell Culture MediaUsed as a supplement.Supports cell growth. google.comgoogle.com
Renal Cell Carcinoma Patients (Urine)Increased levels detected.Associated with pathological proliferation. uga.edu

Regulation of Apoptosis Pathways

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is implicated in numerous diseases. Research has directly linked this compound to the molecular signaling of this process. A metabolomics study of the hippocampus in aged Tg2576 mice, a model for Alzheimer's disease, identified lysyl-leucine as a metabolite whose levels were significantly altered. nih.gov The study categorized this dipeptide under "Cell Survival & Apoptotic Signaling," indicating its involvement in the biochemical pathways that regulate apoptosis in the context of aging and neurodegeneration. nih.gov While the precise mechanism of action was not detailed, this finding establishes a direct correlation between the presence of this compound and the regulation of cell survival pathways in the brain. nih.gov

Activation of Mammalian Target of Rapamycin Complex 1 (mTORC1) Pathway

The mammalian Target of Rapamycin Complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, primarily activated by nutrients, with the amino acid leucine being one of the most potent activators. nih.gov While direct activation of mTORC1 by this compound has not been demonstrated, a strong indirect link has been established.

In a study investigating the effects of leucine on skeletal muscle growth in neonatal pigs, intermittent pulses of leucine were found to increase mTORC1 signaling and promote muscle anabolism. nih.gov A concurrent plasma metabolomic analysis revealed that this leucine-induced activation of the mTORC1 pathway was accompanied by a significant increase in the circulating levels of several leucine-containing dipeptides, including lysyl-leucine. nih.gov This suggests that this compound is a metabolic product associated with, and a potential biomarker for, high-leucine states and the subsequent activation of the mTORC1 signaling cascade. nih.gov

Role in Protein Aggregation and Inhibition Mechanisms

Protein aggregation is a pathological hallmark of numerous diseases, resulting from the failure of cellular protein quality control systems (proteostasis). The balance between protein synthesis, folding, and degradation is critical, and the accumulation of peptides can contribute to this process. The dipeptide this compound is a substrate for various peptidases, enzymes responsible for peptide degradation. researchgate.net

Research into the mechanisms of cataract formation has shown that the accumulation of low-molecular-weight peptides, resulting from improper proteolysis, can promote the aggregation of crystallin proteins in the lens. researchgate.net Studies have utilized derivatives of the lysyl-leucine sequence to assay for peptidase activity, highlighting the role of such dipeptides in the broader network of proteostasis. researchgate.net Therefore, the efficient degradation of this compound by peptidases is a component of the cellular mechanisms that prevent the buildup of potentially aggregation-prone peptide fragments. The stability and degradation kinetics of dipeptides like this compound are important factors in understanding the molecular origins of protein aggregation pathologies. auburn.edu

Anti-Amyloid Aggregation Potential (e.g., Aβ fragment interactions)

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease. Consequently, the inhibition of Aβ aggregation is a key therapeutic strategy. While direct studies specifically investigating the interaction of this compound with Aβ fragments are limited in the available scientific literature, the roles of its constituent amino acids, lysine and leucine, have been considered in the broader context of amyloidogenesis. Leucine, being a hydrophobic amino acid, is often found in peptide sequences that demonstrate antioxidant activity.

Fibril Formation and Inhibition Studies

Investigation of Antimicrobial and Antioxidant Properties

Beyond its potential role in neuroprotection, this compound has been investigated for its antimicrobial and antioxidant capabilities. These properties are of significant interest due to the growing need for new antimicrobial agents and the recognized importance of antioxidants in combating cellular damage.

Activity against Bacterial and Fungal Pathogens in Vitro

The antimicrobial potential of peptides is a promising field in the search for novel antibiotics. While comprehensive studies detailing the in vitro activity of this compound against a wide range of bacterial and fungal pathogens are not extensively documented, the properties of its constituent amino acids suggest a potential for such activity. Leucine-containing peptides have been noted to inhibit the growth of bacteria such as Escherichia coli nih.gov. Similarly, lysine is a component of various antimicrobial peptides. However, specific Minimum Inhibitory Concentration (MIC) values for this compound against key pathogens like Staphylococcus aureus and Candida albicans are not yet established in the scientific literature.

Radical Scavenging and Antioxidant Mechanisms

The antioxidant properties of peptides are attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress. The dipeptide Lys-Leu (KL) has been shown to possess antioxidant activity against various reactive oxygen species (ROS) in vitro nih.govresearchgate.netnih.gov. The mechanisms behind this activity are believed to involve the donation of hydrogen atoms or electrons to neutralize free radicals.

Radical Scavenging Activity of Lys-Leu (KL)

A study by Yokoyama et al. (2023) investigated the in vitro antioxidant activities of both Leu-Lys (LK) and Lys-Leu (KL) dipeptides. Their findings indicated that both dipeptides exhibited scavenging activity against superoxide and hydroxyl radicals nih.govresearchgate.netnih.gov.

RadicalScavenging Activity of Lys-Leu (KL)
Superoxide RadicalLower than Leu-Lys (LK)
Hydroxyl RadicalExhibited scavenging activity

This table is based on comparative data and does not provide absolute quantitative values.

The study suggested that the antioxidant activities of these dipeptides are more effective against ROS like superoxide radicals than against DPPH radicals nih.gov. The presence of the hydrophobic amino acid leucine is often associated with the antioxidant activity of peptides nih.gov. The specific mechanisms through which this compound scavenges different types of radicals likely involve the unique chemical properties of both the lysine and leucine side chains, as well as the peptide backbone itself.

Computational Modeling and Simulation Studies

Molecular Dynamics (MD) Simulations of H-Lys-Leu-OH and Complexes

Molecular dynamics simulations offer a computational microscope to observe the time-dependent behavior of molecules. For this compound, MD simulations can reveal its conformational landscape and its interactions with various environments, such as biological membranes.

MD simulations of this compound in an aqueous environment would likely demonstrate significant conformational flexibility. The peptide backbone, consisting of a single peptide bond, and the side chains of lysine (B10760008) and leucine (B10760876) would exhibit a range of motions. The lysine side chain, with its long aliphatic chain and terminal amino group, would be particularly mobile, adopting various orientations. The leucine side chain, being shorter and branched, would have more restricted, yet still significant, movement. Analysis of the Ramachandran plot for the dipeptide would show a broad distribution of phi (φ) and psi (ψ) dihedral angles, reflecting the peptide's ability to sample a wide conformational space.

Interactive Table: Representative Dihedral Angles of this compound from a Hypothetical MD Simulation

Dihedral AngleMean Value (degrees)Standard Deviation (degrees)
Phi (φ)-8530
Psi (ψ)12045
Chi1 (Lys)17550
Chi2 (Lys)18060
Chi1 (Leu)-6040
Chi2 (Leu)17035

Note: This data is illustrative and represents typical values that might be obtained from an MD simulation.

The amphipathic nature of this compound, with the hydrophilic lysine side chain and the hydrophobic leucine side chain, suggests it would exhibit interesting behavior at interfaces, such as a lipid bilayer. MD simulations could model the interaction of the dipeptide with a model membrane. It is plausible that the lysine side chain would form hydrogen bonds with the phosphate (B84403) head groups of the lipids, while the leucine side chain would have favorable interactions with the hydrophobic acyl chains of the membrane interior. This could lead to the peptide adopting a specific orientation at the membrane surface, potentially inducing local changes in membrane structure. Studies on peptides with lysine and leucine residues have shown that lysine's positively charged amino group can interact with negatively charged lipid headgroups, while leucine can anchor the peptide into the hydrophobic core of the membrane. mdpi.comresearchgate.netnih.gov

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide insights into its optimized geometry, electronic properties, and reactivity. These calculations would typically be performed in the gas phase or with an implicit solvent model to approximate an aqueous environment. The results can help in understanding the peptide's intrinsic properties, such as its charge distribution and molecular orbitals. For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated to estimate the peptide's ionization potential and electron affinity. scielo.org.mxwsu.eduresearchgate.net

Interactive Table: Calculated Electronic Properties of this compound using DFT

PropertyValue (Hartree)Value (eV)
HOMO Energy-0.25-6.80
LUMO Energy0.051.36
HOMO-LUMO Gap0.308.16

Note: This data is hypothetical and for illustrative purposes.

Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be employed to explore its potential binding to various protein receptors. Given its small size, the dipeptide could potentially fit into small binding pockets of enzymes or receptors. The lysine side chain could form key electrostatic interactions or hydrogen bonds, while the leucine side chain could engage in hydrophobic interactions. For example, docking studies of similar dipeptides have been used to investigate their inhibitory potential against enzymes like angiotensin-converting enzyme (ACE). tandfonline.com The results of docking simulations are typically ranked based on a scoring function that estimates the binding affinity.

Interactive Table: Hypothetical Docking Scores of this compound with Various Receptors

ReceptorDocking Score (kcal/mol)Key Interacting Residues
Angiotensin-Converting Enzyme (ACE)-6.5Glu384, His353
A Generic Kinase-5.8Asp165, Lys72
A Protease-7.2Asp102, Ser195

Note: This data is illustrative and based on typical docking results for small peptides.

Machine Learning Approaches for Peptide Sequence-Activity Prediction

Machine learning models can be trained on large datasets of peptides with known activities to predict the properties of new sequences. For a dipeptide like this compound, a machine learning model could predict various bioactivities, such as antimicrobial, antihypertensive, or antioxidant properties. These models often use descriptors derived from the peptide sequence, such as amino acid composition, physicochemical properties, and sequence order. While a model's prediction for a single dipeptide would be part of a larger screening process, it can help in prioritizing peptides for experimental testing. u-tokyo.ac.jpnih.govmdpi.commyfoodresearch.combiorxiv.org

Prediction and Analysis of Protein-Protein Interactions (PPI) Involving this compound Sequences

While this compound itself is too short to be considered a protein, the Lys-Leu motif is found within larger protein sequences and can be involved in protein-protein interactions. Computational tools can predict which protein domains or motifs are likely to bind to sequences containing Lys-Leu. For example, leucine-rich repeats are common protein structural motifs that mediate PPIs. The presence of a lysine residue could add an electrostatic component to such interactions. Predicting PPIs often involves searching for known interaction motifs or using machine learning models trained on known interacting protein pairs. nih.govnih.govoup.com

Rational Design of Peptide Analogs Based on Computational Insights

Computational modeling and simulation have become indispensable tools in the rational design of peptide analogs, offering atomic-level insights into their structure, dynamics, and interactions. For the dipeptide this compound, these computational approaches provide a framework for understanding its conformational landscape and guiding the design of analogs with modified properties such as enhanced stability, receptor affinity, or specific conformational preferences.

Conformational Landscape of this compound

The conformational flexibility of this compound is primarily dictated by the rotational freedom of the peptide backbone (phi, ψ, and omega torsion angles) and the side chains of lysine and leucine. Quantum mechanics (QM) calculations on dipeptide models provide fundamental insights into the intrinsic energy landscapes of amino acid residues. For leucine, QM studies have elucidated the relative energies of its side-chain rotamers, which are crucial for predicting the most stable conformations in larger peptides. nih.gov

Molecular dynamics (MD) simulations can further explore the conformational space of this compound in different environments, such as in aqueous solution. These simulations can reveal the predominant conformations and the transitions between them, providing a dynamic picture of the dipeptide's structure. While specific MD studies on this compound are not extensively documented in publicly available literature, general principles from simulations of peptides containing lysine and leucine can be applied. For instance, studies on longer peptides show that the interplay between the hydrophilic lysine side chain and the hydrophobic leucine side chain can influence local secondary structure formation. nih.gov

Key Interactions Influencing Conformation

The conformation of this compound is governed by a balance of intramolecular and intermolecular interactions:

Intramolecular Hydrogen Bonds: The peptide backbone can form hydrogen bonds, which are key to stabilizing specific secondary structures like β-turns or γ-turns, although these are less common in a short dipeptide.

Side-Chain Interactions: The positively charged amino group of the lysine side chain can interact with the C-terminal carboxyl group or the backbone carbonyl oxygens. The bulky, hydrophobic isobutyl group of the leucine side chain will tend to avoid unfavorable interactions with polar groups.

Solvent Interactions: In an aqueous environment, the charged groups of this compound will be solvated by water molecules, which significantly influences the accessible conformations. The hydrophobic leucine side chain may favor conformations that minimize its exposure to water.

Strategies for Rational Analog Design

Computational insights into the structure and dynamics of this compound can inform the design of analogs with tailored properties. General strategies in computational peptide design often focus on modifying the peptide to enhance a desired characteristic. nih.gov

Table 6.6.1: Computationally Guided Strategies for this compound Analog Design

Design StrategyProposed ModificationPredicted OutcomeComputational Method for Evaluation
Increased Rigidity Introduction of a cyclic constraint (e.g., lactam bridge between the lysine side chain and the C-terminus)Reduced conformational flexibility, potentially locking the peptide into a bioactive conformation.Molecular Dynamics, Conformational Search Algorithms
Enhanced Hydrophobicity Replacement of Leucine with a more hydrophobic residue (e.g., tert-Leucine)Increased hydrophobic interactions, potentially enhancing binding to a hydrophobic pocket of a target receptor.Free Energy Perturbation, Molecular Docking
Altered Charge Distribution Modification of the lysine side chain (e.g., acetylation of the ε-amino group)Neutralization of the positive charge, which could alter solubility and electrostatic interactions with a target.Quantum Mechanics, Molecular Dynamics
Improved Stability N-methylation of the peptide bondIncreased resistance to enzymatic degradation.Molecular Dynamics, Quantum Mechanics

Research Findings from Related Systems

While direct computational studies on this compound are limited, research on related peptides provides valuable context. For example, conformational studies of polymers and oligomers containing repeating Lys-Leu sequences have shown that the sequence order and concentration can significantly influence the adoption of secondary structures like α-helices or β-sheets. nih.gov This suggests that even at the dipeptide level, the intrinsic conformational preferences of these residues play a crucial role in the structures of larger assemblies.

Furthermore, computational studies on the design of peptide analogs targeting specific proteins often utilize insights from the native peptide's conformation to design more potent or stable inhibitors. researchgate.net The general principles of identifying key pharmacophoric features and stabilizing the bioactive conformation are directly applicable to the rational design of this compound analogs.

In silico design strategies, integrating multi-omics analysis, metabolic flux modeling, and artificial intelligence, are also emerging as powerful tools for the rational design of dipeptides for various applications, including improving the stability and solubility of amino acids in cell culture media. nih.gov

Broader Research Applications and Utility of H Lys Leu Oh Derived Peptides

Development as Biochemical Reagents and Probes

The simple and defined structure of H-Lys-Leu-OH and related peptides makes them valuable as biochemical reagents and probes for life science research. medchemexpress.com Their utility stems from their ability to interact with or act as substrates for specific biological molecules, particularly enzymes.

Enzyme Substrates and Assays: Leucine-containing peptides can serve as specific substrates for peptidases. For instance, L-Leucine p-nitroanilide is used in continuous spectrophotometric rate determination assays to measure the activity of enzymes like aminopeptidase (B13392206). sigmaaldrich.com Similarly, dipeptides such as this compound can be employed as biological materials to probe the activity and specificity of various proteases and peptidases, helping to characterize their function. medchemexpress.com

Probing Molecular Interactions: Dipeptides are utilized to investigate the functionality and specificity of transport systems and binding motifs. For example, the dipeptide Leu-Leu-OH is used to study the function of dileucine motifs, which are important in protein sorting and trafficking. medchemexpress.com This suggests a parallel application for this compound in studying cellular machinery that recognizes lysine-leucine sequences. Furthermore, l-Leucine dipeptides have been shown to enhance the activity of lysyl-transfer ribonucleic acid (tRNA) ligase in certain mutants of Escherichia coli, indicating they can act as specific effectors in enzymatic reactions. nih.gov

Investigating Cellular Pathways: Synthetic peptides are crucial tools for studying cellular signaling pathways and protein interactions. smolecule.comchemimpex.com By introducing a specific dipeptide like this compound into a system, researchers can observe its effects on cellular processes, providing insights into the roles of peptide fragments in biological regulation.

Reagent TypeExample ApplicationRelevant Compound(s)
Enzyme Substrate Measuring aminopeptidase activity in a colorimetric assay.L-Leucine p-Nitroanilide
Pathway Probe Studying the functionality of dileucine protein sorting motifs.Leu-Leu-OH
Enzyme Effector Enhancing the activity of lysyl-tRNA ligase in specific bacterial mutants.l-Leucine dipeptides
Research Reagent General use as a biological material in life science research.This compound

Insights into Fundamental Amino Acid Metabolism and Catabolism

This compound, as a dipeptide, provides a unique tool for studying the intricate pathways of amino acid metabolism and catabolism. Its components, lysine (B10760008) and leucine (B10760876), are essential amino acids with distinct metabolic fates. Leucine is one of two exclusively ketogenic amino acids (the other being lysine), meaning it is catabolized to acetyl-CoA and acetoacetate. biocrates.comwikipedia.org

Lysylleucine is recognized as an intermediate or an incomplete breakdown product of protein digestion and catabolism. hmdb.ca While many dipeptides are short-lived intermediates that are quickly hydrolyzed into their constituent amino acids for use in various metabolic pathways, they can also have direct physiological effects. hmdb.ca

Research comparing the supplementation of the dipeptide Lys-Leu to a mixture of free lysine and leucine in brewer's yeast during fermentation revealed that the dipeptide was more effective at improving the yeast's physiological activity and nitrogen metabolism. researchgate.net This finding suggests that the uptake and/or metabolic processing of dipeptides can be more efficient than that of free amino acids in certain biological systems, offering a valuable line of inquiry into transport and utilization mechanisms.

Studies on whole-body metabolism in humans show that the dynamics of leucine and lysine are responsive to dietary protein levels, with their flux, oxidation, and incorporation into proteins changing significantly between fed and fasting states. nih.gov The catabolic pathways for both amino acids are well-documented:

Leucine Catabolism: Initiated by branched-chain aminotransferase (BCAT), leucine is converted to α-ketoisocaproate, which is then further processed through a series of enzymatic steps to ultimately yield acetyl-CoA and acetoacetate. researchgate.net

Lysine Catabolism: The primary route for lysine breakdown is the saccharopine pathway, which converts lysine into α-ketoadipate and subsequently into acetyl-CoA. wikipedia.org

Amino AcidCatabolic PathwayKey Intermediate(s)Final Product(s)
Leucine Branched-Chain Amino Acid Catabolismα-Ketoisocaproate, Isovaleryl-CoAAcetyl-CoA, Acetoacetate
Lysine Saccharopine PathwaySaccharopine, α-AminoadipateAcetyl-CoA

Contribution to Understanding Lysine Methylation Biological Functions

While the dipeptide this compound is not directly involved in histone modification, the strategic substitution of lysine (Lys) with leucine (Leu) in peptide sequences has become an indispensable tool for understanding the biological functions of lysine methylation. nih.gov Lysine methylation is a critical post-translational modification, especially on histone proteins, where it plays a central role in regulating gene expression and chromatin structure. wikipedia.orgplos.org Lysine residues can be mono-, di-, or trimethylated, and these different states are associated with either gene activation or repression depending on their location. plos.orgijbs.com

The functional importance of a specific lysine methylation site can be rigorously tested by mutating that lysine to an amino acid that cannot be methylated, such as leucine. Leucine is often chosen for this purpose because its side chain has a similar size and hydrophobicity to that of lysine, minimizing structural disruption.

A landmark study in Neurospora crassa demonstrated this principle effectively. Researchers found that a mutant strain unable to methylate lysine at position 36 of histone H3 (H3K36) exhibited severe defects in growth and development. To confirm that this phenotype was due to the lack of methylation at this specific site, they created a different mutant in which the wild-type histone H3 gene was replaced with an allele encoding a leucine at position 36 (H3K36L). This H3K36L mutant perfectly mimicked the phenotype of the methyltransferase-deficient mutant. nih.gov This result provided conclusive evidence that the ability to methylate H3K36, and not just the presence of the lysine residue itself, was essential for normal development. nih.gov Such Lys-to-Leu substitution studies are foundational for dissecting the "histone code" and understanding the specific roles of lysine methylation in cellular processes. nih.gov

Foundations for Advanced Biomaterial and Nanobiomaterial Development

Peptides containing lysine and leucine are foundational components in the development of advanced biomaterials and nanobiomaterials, primarily due to their capacity for self-assembly. nih.govmdpi.com The combination of lysine's positively charged, hydrophilic side chain and leucine's hydrophobic side chain imparts an amphipathic character to peptides, driving them to spontaneously organize into ordered nanostructures in aqueous environments. mdpi.comrsc.org

These self-assembled structures are highly attractive for biomedical applications due to their biocompatibility, chemical diversity, and high capacity for carrying therapeutic agents. nih.gov

Micelles and Vesicles for Drug Delivery: Block copolypeptides, such as poly(L-lysine)-b-poly(L-leucine), can self-assemble into stable micelles and vesicles. mdpi.com These nanostructures can encapsulate both hydrophobic and hydrophilic drugs, shielding them from degradation and enabling targeted delivery to disease sites. nih.gov For example, stimuli-responsive peptide amphiphiles composed of dendritic poly(L-lysine) and poly(L-leucine) have been designed to release their drug cargo in the lower pH environment characteristic of tumor tissues. nih.gov

Hydrogels for Tissue Engineering: The self-assembly of peptides containing lysine and leucine can lead to the formation of hydrogels. These water-swollen networks can mimic the natural extracellular matrix, providing a scaffold that supports cell adhesion and proliferation, making them valuable for tissue engineering and regenerative medicine. nih.gov

Antimicrobial Materials: Researchers have harnessed the self-assembling properties of lysine- and leucine-containing polypeptides to create novel antimicrobial materials. By copolymerizing lysine and leucine N-carboxyanhydrides, materials that self-assemble into hierarchical structures with antimicrobial activity have been developed. mdpi.com

Biomaterial TypePeptide CompositionPrinciple of FormationPotential Application
Micelles/Vesicles Poly(L-lysine)-b-poly(L-leucine)Amphipathic self-assemblyTargeted drug delivery
Hydrogels Leucine-zipper peptidesCo-assembly of complementary peptidesTissue engineering scaffolds
Antimicrobial Films Copolymers of lysine and leucineSelf-assembly into membrane-disrupting structuresMedical device coatings

Role in Mechanistic Studies of Disease Processes (excluding clinical outcomes)

Peptides and dipeptides like this compound are valuable tools for investigating the fundamental molecular mechanisms that underlie various disease processes, distinct from their potential therapeutic use. Understanding how these simple molecules interact with cellular components can provide critical insights into the pathogenesis of complex diseases. ontosight.ai

Probing Age-Related Stress: The dipeptides Lys-Leu and its isomer Leu-Lys have been studied for their effects on lifespan and age-related stress in the model organism Caenorhabditis elegans. Such studies help to elucidate the molecular pathways connecting nutrient sensing, metabolism, and the aging process. nih.gov

Investigating Enzyme Dysfunction: Mutations that substitute key amino acids can reveal their importance for protein structure and function. In one study, replacing a critical arginine residue with either lysine or leucine in an enzyme variant was shown to alter the stability of its reactive intermediate state. acs.org This type of analysis is crucial for understanding how genetic mutations can lead to enzyme dysfunction in metabolic disorders.

Elucidating Protein Misfolding and Aggregation: Many neurodegenerative diseases are characterized by the misfolding and aggregation of specific proteins. Synthetic peptides are often used in mechanistic studies to explore the factors that initiate and propagate this process. Peptides containing lysine and leucine can be used to probe the roles of charge and hydrophobicity in the aggregation cascade.

Modeling Genetic Disease Mechanisms: In studies of inherited retinal diseases, mutations in the PRPH2 protein that involve changes to or from lysine and leucine have been shown to cause different disease mechanisms in rod versus cone photoreceptor cells. researchgate.net Analyzing the effects of these specific amino acid changes at a molecular level helps explain the divergent pathological outcomes observed in patients. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.